molecular formula C9H12ClN3O4 B1662116 Ancitabine hydrochloride CAS No. 10212-25-6

Ancitabine hydrochloride

Cat. No. B1662116
CAS RN: 10212-25-6
M. Wt: 261.66 g/mol
InChI Key: KZOWNALBTMILAP-QFSSJCHDSA-N
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Description

Ancitabine hydrochloride is an antineoplastic agent used for the treatment of lymphatic leukemia and sinus acceleration . It is also known as Cyclocytidine HCl and is the prodrug of cytarabine . Cytarabine is structurally similar to human deoxycytidine and gets incorporated into human DNA, which then leads to cell death .


Molecular Structure Analysis

The molecular formula of Ancitabine hydrochloride is C9H12ClN3O4 . The molecular weight is 261.66 g/mol .


Physical And Chemical Properties Analysis

Ancitabine hydrochloride appears as a white to almost white powder or crystal . It has a specific rotation of -19.0 to -23.0 degrees (C=2, H2O) and decomposes at 264 °C .

Scientific Research Applications

    Antineoplastic Agent

    Used for the treatment of lymphatic leukemia due to its ability to incorporate into human DNA and kill cells .

    Prodrug of Cytarabine

    Acts as a prodrug that undergoes chemical conversion to become pharmacologically active .

    DNA Polymerase Inhibitor

    Functions as an inhibitor of DNA polymerase, which is crucial for DNA replication and repair .

    Cancer Research

    Investigated for improving efficacy against hematological and solid tumors .

    Anti-infection

    Explored in the field of anti-infection for its potential use against CMV (Cytomegalovirus) .

Safety and Hazards

When handling Ancitabine hydrochloride, it is advised to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is required .

Relevant Papers

One publication from the University of Saskatchewan in 2020 has cited the use of Ancitabine hydrochloride . For more detailed information, it would be beneficial to access and review this paper directly.

properties

IUPAC Name

(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H/t4-,6-,7+,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOWNALBTMILAP-JBMRGDGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O 200 ( mg/mL), EtOAc < 0.1 ( mg/mL), CHC13 < 0.1 ( mg/mL)
Record name CYCLOCYTIDINE HYDROCHLORIDE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/145668%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Ancitabine hydrochloride

CAS RN

10212-25-6
Record name Ancitabine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10212-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ancitabine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010212256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-anhydro-1-beta-D-arabinofuranosylcytosine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.455
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANCITABINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T6920M469
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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